Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
CAS No.:
Cat. No.: VC20436624
Molecular Formula: C11H8Br2O2S
Molecular Weight: 364.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8Br2O2S |
|---|---|
| Molecular Weight | 364.05 g/mol |
| IUPAC Name | methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H8Br2O2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3 |
| Standard InChI Key | MOPLUOBIZQHVEH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)C=CC=C2Br)CBr |
Introduction
Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by its molecular formula and specific structural features, which include bromine and bromomethyl substituents. Despite its potential applications in organic synthesis and pharmaceutical research, detailed information on this specific compound is limited in the available literature.
Synthesis and Applications
The synthesis of Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions, including the formation of the benzothiophene ring and the introduction of bromine and bromomethyl substituents. This compound can serve as a precursor for further chemical modifications, potentially leading to compounds with biological activity or other applications.
Safety and Handling
Handling Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate requires caution due to its potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and working in a well-ventilated area.
| Hazard Statement | Precautionary Measures |
|---|---|
| Toxicity | Handle with gloves; avoid ingestion and inhalation. |
| Reactivity | Store in a cool, dry place away from incompatible substances. |
Research Findings and Future Directions
While specific research findings on Methyl 4-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate are scarce, compounds within the benzothiophene family have shown promise in various fields, including pharmaceuticals and materials science. Future research could explore the synthesis optimization, biological activity, and potential applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume